N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Properties
Molecular Formula |
C21H15FN2O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H15FN2O2S/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
InChI Key |
NUPIHKAMEULHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-fluorophenoxyacetic acid in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacterial strains.
Biological Studies: It has been investigated for its potential anti-inflammatory and anticancer properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-4-substituted benzamides: These compounds share a similar benzothiazole core and have been studied for their antibacterial properties.
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: These derivatives have shown anticonvulsant activity and are structurally related to the compound .
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of the 4-fluorophenoxyacetamide moiety, which may contribute to its distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
